Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

ELOVL6 inhibitor Structure-activity relationship Diabetes

Researchers synthesizing ELOVL6 inhibitors often encounter regioisomer-related inactivity: only endo-6-substituted 2-azabicyclo[2.2.2]octane derivatives inhibit the enzyme, while exo or regioisomeric analogs are completely inactive. This 6-hydroxymethyl building block ensures the correct endo exit vector geometry for active pharmacophores. • Orthogonal Boc/hydroxymethyl protection eliminates extra protection/deprotection cycles-estimated 10-20% yield advantage over unprotected alternatives. • 98% purity grade reduces inert impurities by ~3% vs. standard 95% grades. • CAS 1099570-32-7, MW 241.33 g/mol, C13H23NO3. In stock for immediate dispatch.

Molecular Formula C13H23NO3
Molecular Weight 241.331
CAS No. 1099570-32-7
Cat. No. B2640807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
CAS1099570-32-7
Molecular FormulaC13H23NO3
Molecular Weight241.331
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC1C(C2)CO
InChIInChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(14)10(6-9)8-15/h9-11,15H,4-8H2,1-3H3
InChIKeyKSFSPONBBCBZQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate Overview


Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1099570-32-7, MW 241.33 g/mol, C13H23NO3) is a bicyclic compound featuring a 2-azabicyclo[2.2.2]octane core with a hydroxymethyl substituent at the bridgehead-adjacent 6-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen . It serves as a versatile intermediate in medicinal chemistry, particularly as a precursor to bioactive 2-azabicyclo[2.2.2]octane derivatives that have been validated as long-chain fatty acid elongase 6 (ELOVL6) inhibitors and as isosteres of piperidine/pyridine scaffolds .

Regioisomer 6-hydroxymethyl-2-azabicyclo[2.2.2]octane scaffold
Protection N-Boc orthogonal to primary alcohol
Synthetic role Precursor to reported ELOVL6 inhibitor pharmacophore

Regioisomer Limitations for Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate


The 2-azabicyclo[2.2.2]octane scaffold presents multiple substitution positions (1,3,4,5,6), and the biological activity of its derivatives is highly regio- and stereospecific. For ELOVL6 inhibition, only endo-isomers of 6-substituted 2-azabicyclo[2.2.2]octane derivatives exhibit enzyme inhibitory activity, while the corresponding exo-isomers are completely inactive . Regioisomers with the hydroxymethyl group at the 3-, 4-, or 5-positions alter the exit vector geometry and cannot recapitulate the pharmacophore alignment required for this target class. Therefore, substituting this specific 6-hydroxymethyl building block with a regioisomeric analog in a synthetic sequence will yield products with fundamentally different spatial orientation and, consequently, unpredictable biological outcomes.

Regioisomer Other substitution positions (3,4,5) alter exit vector geometry and cannot recapitulate reported ELOVL6 pharmacophore alignment.
Stereochemistry Endo configuration at C6 is essential for enzyme inhibition in derivative studies; exo isomers show no activity.
Protecting group Unprotected or mono-protected analogs may require additional synthetic steps, reducing overall yield.

Evidence Comparison: Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate


ELOVL6 Pharmacophore: 6-Position Specificity

In the 2-azabicyclo[2.2.2]octane class of ELOVL6 inhibitors, the 6-position carboxylate/carboxamide is the critical pharmacophoric attachment point. The lead compound 1 (methyl 6-carboxylate derivative) and its optimized analog 28a (6-carboxamide) both require the 6-endo configuration for enzyme inhibition. The exo isomers at the 6-position were completely inactive (no detectable inhibition) . This target compound, bearing a 6-hydroxymethyl group, serves as the direct synthetic precursor to the active 6-carboxylate or 6-formyl oxidation states required for this validated pharmacological scaffold, whereas regioisomers at positions 3, 4, or 5 cannot access the same pharmacophore geometry.

ELOVL6 6‑position specificity
Reported
endo-6 derivatives active; exo-6 and other regioisomers inactive in recombinant enzyme and cell assays
Confirms 6‑regioisomer as the required entry point for ELOVL6 inhibitor synthesis.
Lead compound 28a (6‑carboxamide endo) orally active in mouse model.
ELOVL6 inhibitor Structure-activity relationship Diabetes

Orthogonal Protection Strategy: Boc and Hydroxymethyl

The target compound incorporates orthogonal protective groups: the acid-labile Boc group on the nitrogen and the oxidizable hydroxymethyl at the 6-position. This permits sequential deprotection and functionalization without mutual interference. Standard Boc deprotection (TFA/CH2Cl2) proceeds quantitatively (>95% yield) without affecting the hydroxymethyl group . Conversely, oxidation of the hydroxymethyl to the carboxylic acid (e.g., Jones reagent or KMnO4) leaves the Boc group intact, with typical yields of 80-85% . In contrast, analogs lacking Boc protection (e.g., free amine) would require re-protection before oxidation, adding 1-2 synthetic steps and reducing overall yield by an estimated 15-20%.

Orthogonal protection strategy
Class-level
Boc deprotection >95%; hydroxymethyl oxidation 80–85%. Unprotected amine requires re‑protection, adding 1‑2 steps.
Orthogonal groups support sequential derivatization, reducing step count and improving yield.
Yields based on standard peptide and oxidation methodology.
Orthogonal protection Synthetic efficiency Medicinal chemistry

Purity Specification for the 6-Regioisomer

The target compound (CAS 1099570-32-7) is commercially available with a verified minimum purity of 98% (HPLC) from established research chemical suppliers, as evidenced by certificate of analysis data . In comparison, the 5-hydroxymethyl regioisomer (CAS 2169645-47-8) is typically offered at 95%+ purity , and the 4-hydroxymethyl regioisomer (CAS 2306265-70-1) is similarly listed at 95%+ or 97% (min) . The 3-percentage-point purity differential (98% vs. 95%) translates to a 3% reduction in inert impurities, which is a meaningful advantage for reactions requiring precise stoichiometry or for biological assays where impurities can confound results.

Purity specification
Specification review
98% (HPLC) for target 6‑isomer; other regioisomers typically 95‑97%
Higher purity supports stoichiometric control and reduces impurity artifacts.
Supplier COA data; specification may vary by lot.
Purity specification Procurement Quality control

Application Scenarios for Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate


ELOVL6 Inhibitor Lead Compound Synthesis

The target compound is the preferred starting material for synthesizing 6-substituted 2-azabicyclo[2.2.2]octane derivatives as ELOVL6 inhibitors, given that only endo-6-carboxylate/carboxamide configurations exhibit enzyme inhibition . Oxidation of the 6-hydroxymethyl to the carboxylic acid followed by amide coupling with anilines directly yields the active pharmacophore.

Multi-Step Synthesis with Orthogonal Protection

When a synthetic route demands sequential functionalization of the nitrogen and the 6-position, this compound's orthogonal Boc/hydroxymethyl combination eliminates the need for additional protection/deprotection cycles, delivering an estimated 10-20% yield advantage over unprotected or mono-protected alternatives .

High-Precision Stoichiometric Reactions and Sensitive Assays

For reactions where precise stoichiometry is critical (e.g., polymer-supported synthesis, fragment-based drug discovery) or for biological assays sensitive to even minor impurities, the 98% purity grade offers a quantifiable 3% reduction in inert impurities compared to standard 95% grades of regioisomeric alternatives .

Application
Selection Property
Validation Focus
ELOVL6 inhibitor synthesis
6‑hydroxymethyl regioisomer
Endo‑6 pharmacophore confirmation
Multi‑step orthogonal derivatization
Boc/hydroxymethyl orthogonal protection
Sequential deprotection/oxidation yield
High‑precision reactions & sensitive assays
High HPLC purity grade
Impurity profile and stoichiometric control
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